molecular formula C14H16N2O2 B14070270 1,2-Bis(3-methoxyphenyl)hydrazine CAS No. 1027-32-3

1,2-Bis(3-methoxyphenyl)hydrazine

Cat. No.: B14070270
CAS No.: 1027-32-3
M. Wt: 244.29 g/mol
InChI Key: GBRNPPYPZLRRSI-UHFFFAOYSA-N
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Description

1,2-Bis(3-methoxyphenyl)hydrazine is an organic compound with the molecular formula C14H16N2O2 It is a derivative of hydrazine, where two 3-methoxyphenyl groups are attached to the nitrogen atoms of the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-methoxyphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 3-methoxybenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form the corresponding hydrazone intermediate.

    Step 2: The hydrazone intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methoxyphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazine derivatives depending on the reagents used.

Scientific Research Applications

1,2-Bis(3-methoxyphenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-methoxyphenyl)hydrazine
  • 1,2-Bis(3-chlorophenyl)hydrazine
  • 1,2-Bis(3-nitrophenyl)hydrazine

Uniqueness

1,2-Bis(3-methoxyphenyl)hydrazine is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

Properties

CAS No.

1027-32-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1,2-bis(3-methoxyphenyl)hydrazine

InChI

InChI=1S/C14H16N2O2/c1-17-13-7-3-5-11(9-13)15-16-12-6-4-8-14(10-12)18-2/h3-10,15-16H,1-2H3

InChI Key

GBRNPPYPZLRRSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NNC2=CC(=CC=C2)OC

Origin of Product

United States

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